molecular formula C12H3Br5O B12574419 1,2,3,7,9-Pentabromo-dibenzofuran CAS No. 617708-00-6

1,2,3,7,9-Pentabromo-dibenzofuran

Cat. No.: B12574419
CAS No.: 617708-00-6
M. Wt: 562.7 g/mol
InChI Key: VWQMEHXFJWNTML-UHFFFAOYSA-N
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Description

1,2,3,7,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to the dibenzofuran structure. This compound has the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,7,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is often catalyzed by a Lewis acid like iron(III) bromide (FeBr₃) to enhance the bromination efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and bromine concentration .

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated dibenzofuran derivatives, while oxidation reactions can produce dibenzofuran carboxylic acids .

Scientific Research Applications

1,2,3,7,9-Pentabromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,7,9-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances. This pathway is crucial for understanding the compound’s biochemical and toxicological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,7,8-Pentabromo-dibenzofuran
  • 1,2,3,4,7-Pentabromo-dibenzofuran
  • 1,2,3,6,7-Pentabromo-dibenzofuran

Uniqueness

1,2,3,7,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and interaction with biological targets. Compared to other pentabromo-dibenzofurans, it may exhibit different toxicological profiles and environmental behaviors, making it a compound of particular interest in scientific research .

Properties

CAS No.

617708-00-6

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,3,7,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-5(14)9-7(2-4)18-8-3-6(15)11(16)12(17)10(8)9/h1-3H

InChI Key

VWQMEHXFJWNTML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Br)Br)Br)Br)Br

Origin of Product

United States

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